Saliphenylhalamide

説明

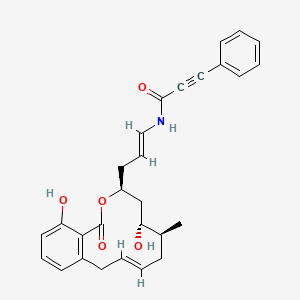

Structure

2D Structure

3D Structure

特性

分子式 |

C28H29NO5 |

|---|---|

分子量 |

459.5 g/mol |

IUPAC名 |

N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide |

InChI |

InChI=1S/C28H29NO5/c1-20-9-5-6-12-22-13-7-15-24(30)27(22)28(33)34-23(19-25(20)31)14-8-18-29-26(32)17-16-21-10-3-2-4-11-21/h2-8,10-11,13,15,18,20,23,25,30-31H,9,12,14,19H2,1H3,(H,29,32)/b6-5+,18-8+/t20-,23-,25+/m0/s1 |

InChIキー |

FTBLSENPBXIDKK-ZZHCZQHNSA-N |

異性体SMILES |

C[C@H]1C/C=C/CC2=C(C(=CC=C2)O)C(=O)O[C@H](C[C@H]1O)C/C=C/NC(=O)C#CC3=CC=CC=C3 |

正規SMILES |

CC1CC=CCC2=C(C(=CC=C2)O)C(=O)OC(CC1O)CC=CNC(=O)C#CC3=CC=CC=C3 |

同義語 |

saliPhe saliphenylhalamide |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery of Saliphenylhalamide from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery of Saliphenylhalamide, a potent vacuolar-type H+-ATPase (V-ATPase) inhibitor with significant anticancer and antiviral potential. It details the journey from the initial isolation of its natural precursor, Salicylihalamide A, from a marine sponge of the genus Haliclona, to the synthesis and biological evaluation of the more stable synthetic analog, this compound. This document outlines the key experimental protocols, presents quantitative biological data, and visualizes the intricate signaling pathways and experimental workflows involved in this important marine natural product discovery.

Introduction

Marine sponges have long been recognized as a prolific source of structurally diverse and biologically active secondary metabolites. These organisms have yielded a wealth of novel compounds with therapeutic potential, ranging from anticancer to antimicrobial agents. Among these discoveries, the salicylihalamides represent a unique class of macrolides.

Salicylihalamide A, the parent compound, was first isolated from an undescribed species of the marine sponge Haliclona. While showing promising cytotoxic activity against a range of cancer cell lines, its inherent instability presented challenges for further development. This led to the synthesis of this compound, a more stable and synthetically accessible analog that retains the potent and selective V-ATPase inhibitory activity of the natural product. This guide will delve into the technical details of the discovery and characterization of these compelling molecules.

Discovery and Isolation of Salicylihalamide A

The journey to this compound began with the discovery of its natural precursor, Salicylihalamide A.

Source Organism and Collection

Salicylihalamide A and B were first isolated from a marine sponge of the genus Haliclona. The sponge was collected by scuba diving from the Indo-Pacific region. Taxonomic identification of the sponge remains at the genus level, a common challenge in marine natural product research.

Bioassay-Guided Fractionation

The isolation of Salicylihalamide A was guided by its cytotoxic activity against cancer cell lines. The general workflow for this process is outlined below.

Structure Elucidation

The planar structure and relative stereochemistry of Salicylihalamide A were determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) established the molecular formula of Salicylihalamide A as C₂₆H₃₃NO₅.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were employed to piece together the intricate macrocyclic structure, including the salicylate core, the 12-membered lactone ring, and the enamide side chain.

This compound: The Synthetic Analog

Due to the limited supply and inherent instability of the natural product, a more stable synthetic analog, this compound, was developed. This compound replaces the conjugated diene in the side chain of Salicylihalamide A with a phenyl group, which enhances its stability while maintaining its potent biological activity.

Biological Activity and Mechanism of Action

V-ATPase Inhibition

This compound and its natural precursor are potent and selective inhibitors of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, such as lysosomes and endosomes, as well as the extracellular environment in some cell types.

The mechanism of inhibition involves the binding of this compound to the V₀ subunit of the V-ATPase complex, which is the transmembrane domain responsible for proton translocation. This binding disrupts the proton flow, leading to an increase in the pH of acidified compartments.

Cytotoxicity

The inhibition of V-ATPase disrupts cellular homeostasis and induces apoptosis, leading to potent cytotoxic activity against a broad range of cancer cell lines. The activity of this compound has been extensively evaluated against the National Cancer Institute's 60-cell line panel (NCI-60).

Table 1: Cytotoxicity of this compound against selected NCI-60 Cell Lines

| Cell Line | Tissue Origin | GI₅₀ (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.015 |

| K-562 | Leukemia | 0.021 |

| MOLT-4 | Leukemia | 0.018 |

| NSCLC | ||

| A549/ATCC | Lung | 0.035 |

| NCI-H460 | Lung | 0.028 |

| Colon | ||

| HCT-116 | Colon | 0.041 |

| HT29 | Colon | 0.033 |

| Breast | ||

| MCF7 | Breast | 0.056 |

| MDA-MB-231 | Breast | 0.048 |

| Prostate | ||

| PC-3 | Prostate | 0.039 |

| DU-145 | Prostate | 0.045 |

Note: GI₅₀ is the concentration that causes 50% growth inhibition. Data is representative and may vary between studies.

Experimental Protocols

General Bioassay-Guided Fractionation Protocol

-

Extraction: Lyophilized sponge tissue is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). The combined extracts are concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is partitioned between n-hexane and 80% aqueous MeOH. The aqueous MeOH fraction, typically containing the more polar active compounds, is retained.

-

Vacuum Liquid Chromatography (VLC): The active fraction is subjected to VLC on silica gel, eluting with a stepwise gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate (EtOAc), followed by a gradient to 100% MeOH).

-

High-Performance Liquid Chromatography (HPLC): Active fractions from VLC are further purified by reversed-phase HPLC (e.g., C18 column) using a gradient of acetonitrile (ACN) in water.

-

Bioassay: At each stage of fractionation, the resulting fractions are tested for cytotoxicity to identify the active fractions for further purification.

V-ATPase Inhibition Assay (ATP Hydrolysis Measurement)

This assay measures the rate of ATP hydrolysis by V-ATPase, which is coupled to the oxidation of NADH, measured by a decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Enzyme Preparation: Purified V-ATPase is added to the reaction mixture.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

Inhibition: To determine the inhibitory activity of this compound, the assay is performed in the presence of varying concentrations of the compound. The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in ATP hydrolysis activity.

Conclusion

The discovery of this compound from its marine sponge-derived precursor, Salicylihalamide A, exemplifies the power of marine natural product research in identifying novel therapeutic leads. Its potent and selective inhibition of V-ATPase has established it as a valuable tool for studying the physiological roles of this important proton pump and as a promising candidate for the development of new anticancer and antiviral drugs. This technical guide provides a comprehensive overview of the key scientific and methodological aspects of this discovery, offering a valuable resource for researchers in the field of drug discovery and development.

Saliphenylhalamide: A Potent Host-Directed Antiviral Agent Against Influenza Virus

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of Saliphenylhalamide (SaliPhe) against influenza viruses. This compound, an investigational compound, has demonstrated significant potential as a host-directed antiviral agent, offering a promising alternative to traditional virus-targeted therapies and a possible solution to the growing challenge of antiviral resistance. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate this compound, offering valuable insights for researchers and professionals in the field of virology and drug development.

Core Mechanism of Action: Inhibition of Vacuolar ATPase (v-ATPase)

This compound's primary antiviral activity stems from its function as a potent inhibitor of cellular vacuolar ATPase (v-ATPase).[1] The influenza virus relies on the host cell's endocytic pathway for entry.[2] Following attachment to the cell surface, the virus is internalized into an endosome.[3][4] For the virus to release its genetic material into the cytoplasm, the endosome must become acidified, a process mediated by the v-ATPase proton pump.[1][2]

By inhibiting v-ATPase, this compound prevents the acidification of the endosome.[2] This blockage arrests the viral replication cycle at the entry stage, specifically preventing the fusion of the viral envelope with the endosomal membrane and the subsequent uncoating of viral ribonucleoproteins (vRNPs).[1][2] This mechanism of targeting a host factor is advantageous as it is less likely to lead to the development of drug-resistant viral strains compared to drugs that target viral proteins.[1]

Quantitative Data on Antiviral Efficacy

The antiviral activity of this compound has been quantified against various strains of influenza A and B viruses. The tables below summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50, sometimes referred to as IC50 for cytotoxicity), and the resulting selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of this compound against Reporter Influenza A Virus

| Cell Line | Virus Strain | EC50 | CC50 (IC50) | Selectivity Index (SI) | Reference |

| RPE | PR8-GFP | ~0.01 µM | >10 µM | >1000 | [2] |

Table 2: Antiviral Activity of this compound against Wild-Type Influenza Viruses

| Virus Strain | EC50 | Selectivity Index (SI) | Reference |

| A/PR/8/34 (H1N1) | 28 nM | 51 | [1] |

| A/Hamburg/01/2009 (pandemic H1N1) | Not specified | 48 | [1] |

| HPAI H5N1 | Not specified | 8.5 | [1] |

Note: The cytotoxicity of this compound was reported to be in the µM range, while its antiviral activity ranged from 28 nM to 206 nM.[1]

Experimental Protocols

The evaluation of this compound's anti-influenza activity involves a series of in vitro assays, from initial high-throughput screening to validation against wild-type viruses and mechanism-of-action studies.

Targeted Screening of Chemical Compounds against Reporter IAV Strain

This protocol is designed for the high-throughput screening of compounds to identify potential antiviral agents.

-

Cell Seeding : Human retinal pigment epithelial (RPE) cells are seeded in 384-well plates at a density of approximately 2500 cells per well and incubated for 24 hours.[2]

-

Compound Addition : The chemical compounds to be tested, including this compound, are added to the cells at various concentrations.[2]

-

Virus Infection : Cells are infected with a reporter influenza A virus strain, such as PR8-GFP, which expresses Green Fluorescent Protein (GFP) upon successful infection.[2]

-

Incubation : The infected cells are incubated for a set period, typically 24 hours, to allow for viral replication and reporter gene expression.[2]

-

Data Acquisition : The antiviral efficacy is determined by measuring the reduction in GFP fluorescence. In parallel, cytotoxicity is assessed in non-infected cells to determine the compound's effect on cell viability.[2]

-

Analysis : EC50 and CC50 values are calculated from the dose-response curves to determine the Selectivity Index.[2]

Compound Validation against Wild-Type IAV Strains

This protocol validates the findings from the initial screen using wild-type, non-reporter influenza virus strains.

-

Cell Culture : RPE cells or human PBMC-derived macrophages are seeded in 96-well plates.[2]

-

Compound Treatment : The cells are treated with serial dilutions of the validated compounds (e.g., this compound), typically starting from a concentration of 10 µM.[2]

-

Virus Infection : Cells are infected with wild-type influenza A virus strains, such as PR8 and WSN.[2]

-

Virus Titration : After a suitable incubation period, the supernatant is collected, and the amount of infectious virus produced is quantified using methods like the plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[2]

-

Cytotoxicity Assay : The toxicity of the compound on the specific cell line is measured concurrently.[2]

Mechanism of Action: Immunofluorescence Assay

This assay is used to visualize the subcellular localization of viral proteins and determine the stage at which the viral life cycle is inhibited.

-

Cell Preparation : RPE cells are grown on coverslips and treated with the antiviral compound (e.g., this compound) or a control.[2]

-

Virus Infection : The cells are infected with an influenza A virus.[2]

-

Fixation and Permeabilization : At a specific time point post-infection (e.g., 4 hours), the cells are fixed and permeabilized to allow antibody access to intracellular proteins.[2]

-

Immunostaining : The cells are stained with a primary antibody specific for a viral protein, such as the nucleoprotein (NP), followed by a fluorescently labeled secondary antibody.[2]

-

Microscopy : The coverslips are mounted and observed under a fluorescence microscope to determine the localization of the viral protein. For instance, the inhibition of vRNP nuclear accumulation is a key indicator of an entry block.[2]

Experimental and Validation Workflow

The research process for identifying and characterizing this compound as an anti-influenza agent follows a logical progression from broad screening to specific mechanistic studies and in vivo validation.

Conclusion and Future Directions

This compound has been identified and validated as a potent inhibitor of influenza A and B viruses.[2] Its mechanism of action, the inhibition of host v-ATPase, prevents a critical early step in the viral life cycle and presents a high barrier to the development of resistance.[1][2] In vitro studies have demonstrated its high selectivity index against multiple influenza strains, including pandemic H1N1 and highly pathogenic H5N1.[1] Furthermore, in vivo experiments have shown that this compound can protect mice from a lethal influenza challenge.[1]

These findings strongly support the continued investigation of this compound and its derivatives as potential therapeutic agents for the treatment of influenza. Future research should focus on optimizing its pharmacological properties, further evaluating its efficacy against a broader range of clinical isolates, and conducting more extensive preclinical safety and efficacy studies. The development of host-directed antivirals like this compound represents a critical strategy in preparing for future influenza epidemics and pandemics.

References

- 1. The proton translocation domain of cellular vacuolar ATPase provides a target for the treatment of influenza A virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obatoclax, this compound, and Gemcitabine Inhibit Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Saliphenylhalamide's Disruption of Lysosomal Acidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saliphenylhalamide (SaliPhe), a synthetic analog of the marine natural product Salicylihalamide A, is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase). This enzyme is critical for maintaining the acidic pH of lysosomes and other intracellular organelles. By inhibiting V-ATPase, this compound disrupts lysosomal acidification, leading to a cascade of downstream cellular effects, including the modulation of autophagy and mTORC1 signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on lysosomal pH, and the subsequent effects on key cellular pathways. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of cell biology, oncology, and drug discovery.

Introduction: The Critical Role of Lysosomal Acidification

Lysosomes are membrane-bound organelles that serve as the primary degradative compartments within the cell. Their hydrolytic enzymes function optimally at an acidic pH, typically ranging from 4.5 to 5.0. This acidic environment is established and maintained by the V-ATPase, an ATP-dependent proton pump that translocates protons from the cytoplasm into the lysosomal lumen.

Proper lysosomal acidification is essential for a multitude of cellular processes, including:

-

Autophagy: The degradation of cellular components in response to stress.

-

Endocytosis and Phagocytosis: The uptake and breakdown of extracellular material.

-

Nutrient Sensing: The regulation of metabolic pathways, such as the mTORC1 signaling cascade.

-

Cellular Homeostasis: The clearance of misfolded proteins and damaged organelles.

Disruption of lysosomal acidification is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and lysosomal storage disorders.

This compound: A Potent Inhibitor of V-ATPase

This compound is a synthetic small molecule that has demonstrated significant potential as a modulator of lysosomal function. Its primary molecular target is the V-ATPase enzyme complex.

Mechanism of Action: this compound binds to the V0 subunit of the V-ATPase, inhibiting its proton-pumping activity. This direct inhibition prevents the influx of protons into the lysosome, leading to a rapid increase in intra-lysosomal pH, a process known as lysosomal alkalinization.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: V-ATPase Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | Data not publicly available | In vitro V-ATPase assay | N/A |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SK-MEL-5 | Melanoma | 10 |

| A549 | Lung | 25 |

| HCT-116 | Colon | 15 |

| MCF-7 | Breast | 30 |

Note: The antiproliferative activity of this compound is a downstream consequence of its V-ATPase inhibition and subsequent disruption of cellular homeostasis.

Table 3: Effect of this compound on Lysosomal pH

| Concentration | Change in Lysosomal pH | Cell Line | Measurement Method |

| Dose-dependent | Qualitative increase (alkalinization) | Various | LysoSensor Dyes |

Note: Quantitative dose-response data for the direct measurement of lysosomal pH changes induced by this compound are not extensively reported in peer-reviewed literature. The effect is consistently described as a dose-dependent increase in pH (alkalinization).

Signaling Pathways Modulated by this compound

The inhibition of V-ATPase and the subsequent disruption of lysosomal acidification by this compound have profound effects on key cellular signaling pathways, most notably mTORC1 and autophagy.

Inhibition of mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly linked to the lysosome, where it senses amino acid availability. The V-ATPase plays a crucial role in this process by interacting with the Ragulator complex and Rag GTPases, which are essential for mTORC1 activation.

By inhibiting the V-ATPase, this compound is predicted to disrupt the structural integrity of the V-ATPase-Ragulator-Rag complex, thereby preventing the recruitment and activation of mTORC1 at the lysosomal surface. This leads to a downstream decrease in the phosphorylation of mTORC1 substrates such as p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Figure 1. this compound inhibits mTORC1 signaling by disrupting V-ATPase function.

Table 4: Effect of this compound on mTORC1 Signaling

| Target Protein | Phosphorylation Status | Quantitative Data |

| p70S6 Kinase (S6K) | Decreased | Data not publicly available |

| 4E-BP1 | Decreased | Data not publicly available |

Induction of Autophagic Flux Blockade

Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step in this pathway. The acidic environment of the lysosome is essential for the degradation of the autolysosomal content.

This compound's inhibition of V-ATPase raises the pH of the lysosome, which in turn inhibits the activity of lysosomal hydrolases. This leads to a blockage of autophagic flux at the final degradation step. While the initiation of autophagy may still occur, the process cannot be completed, resulting in the accumulation of autophagosomes. This is often observed as an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).

Figure 2. this compound blocks autophagic flux by inhibiting lysosomal degradation.

Table 5: Effect of this compound on Autophagy

| Autophagy Marker | Expected Change | Quantitative Data |

| LC3-II Levels | Increased | Data not publicly available |

| Autophagic Flux | Blocked | Data not publicly available |

Note: The expected increase in LC3-II levels is due to the blockade of its degradation in the autolysosome. Quantitative data from autophagy flux assays with this compound are not widely published.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on lysosomal acidification and related cellular processes.

Measurement of Lysosomal pH using LysoSensor Green DND-189

This protocol describes the use of a fluorescent probe to measure changes in lysosomal pH upon treatment with this compound.

Figure 3. Workflow for measuring lysosomal pH with LysoSensor Green DND-189.

Materials:

-

Cells of interest

-

96-well black, clear-bottom tissue culture plates

-

This compound stock solution

-

LysoSensor Green DND-189 (Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours).

-

Prepare a working solution of LysoSensor Green DND-189 at a final concentration of 1 µM in pre-warmed cell culture medium.

-

Remove the this compound-containing medium and add the LysoSensor Green solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Gently wash the cells twice with warm PBS.

-

Add fresh PBS or a suitable imaging buffer to the wells.

-

Measure the fluorescence intensity using a plate reader with excitation at approximately 443 nm and emission at approximately 505 nm.

-

Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the relative change in lysosomal pH.

In Vitro V-ATPase Activity Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on V-ATPase activity using an inorganic phosphate release assay.

Figure 4. Workflow for in vitro V-ATPase activity assay.

Materials:

-

Isolated V-ATPase-enriched membrane fractions

-

This compound stock solution

-

ATP

-

MgCl2

-

Reaction buffer (e.g., MES-Tris buffer, pH 7.0)

-

Malachite Green Phosphate Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Isolate V-ATPase-enriched vesicles from a suitable source (e.g., bovine brain, yeast vacuoles) using established protocols.

-

Prepare a reaction buffer containing ATP and MgCl2.

-

In a microplate, add the reaction buffer and varying concentrations of this compound.

-

Initiate the reaction by adding the V-ATPase-enriched vesicles to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Measure the amount of inorganic phosphate (Pi) released using a Malachite Green assay according to the manufacturer's instructions.

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the V-ATPase activity for each this compound concentration and determine the IC50 value.

Assessment of Autophagic Flux by LC3-II Western Blotting

This protocol describes how to monitor the accumulation of LC3-II as an indicator of autophagic flux blockade by this compound.

Figure 5. Workflow for assessing autophagic flux by LC3-II Western blotting.

Materials:

-

Cells of interest

-

This compound stock solution

-

Bafilomycin A1 (as a positive control for lysosomal inhibition)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time. Include a control group treated with Bafilomycin A1 to block lysosomal degradation and a vehicle control.

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Re-probe the blot with a loading control antibody.

-

Quantify the band intensities for LC3-II and the loading control. An accumulation of LC3-II in the presence of this compound, similar to or greater than that seen with Bafilomycin A1, indicates a block in autophagic flux.

Conclusion

This compound is a powerful research tool for studying the physiological and pathological roles of lysosomal acidification. Its specific inhibition of the V-ATPase provides a means to dissect the intricate cellular processes that are dependent on a functional lysosome. The disruption of lysosomal pH by this compound has significant downstream consequences, including the inhibition of mTORC1 signaling and the blockade of autophagic flux. These effects underscore the potential of V-ATPase inhibitors as therapeutic agents in diseases characterized by aberrant lysosomal function, such as cancer. Further research, particularly focusing on generating detailed quantitative data on the cellular effects of this compound, will be crucial for advancing its potential clinical applications.

Unraveling the Molecular Target of Saliphenylhalamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Saliphenylhalamide (SaliPhe), a potent synthetic small molecule, and its molecular interactions. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated cellular pathways.

Executive Summary

This compound, a synthetic analog of the marine natural product Salicylihalamide A, has emerged as a powerful tool in cell biology and a promising therapeutic lead. Its profound biological effects, including anticancer, antiviral, and anti-osteoporotic activities, stem from its highly specific and potent inhibition of a single molecular target: the Vacuolar-type H⁺-ATPase (V-ATPase) . By targeting this essential proton pump, this compound disrupts fundamental cellular processes that are often exploited by disease states, making it a subject of intense scientific interest.

The Molecular Target: Vacuolar H⁺-ATPase (V-ATPase)

V-ATPases are large, multisubunit ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a host of cellular functions:

-

Lysosomal Degradation: The acidic lumen of lysosomes (pH ~4.5-5.0) is essential for the activity of hydrolytic enzymes that break down macromolecules.

-

Endocytosis and Receptor Recycling: Acidification of endosomes is required for the dissociation of ligands from their receptors and for the entry of many enveloped viruses.

-

Protein Trafficking and Processing: The pH gradient across Golgi membranes is vital for sorting and processing newly synthesized proteins.

The V-ATPase complex consists of two main domains: a peripheral V₁ domain responsible for ATP hydrolysis and an integral membrane V₀ domain that forms the proton-translocating pore.

Mechanism of Action: Potent and Specific V-ATPase Inhibition

This compound exerts its biological effects through direct and potent inhibition of V-ATPase.[1]

-

Binding Site: Research indicates that this compound, much like its parent compound, binds to the V₀ subunit of the V-ATPase complex.[1] This interaction directly obstructs the proton pore, effectively halting the transport of H⁺ ions across the membrane.

-

Functional Consequence: The inhibition of proton translocation leads to a rapid increase in the pH (alkalinization) of intracellular organelles. This disruption of the cellular pH homeostasis is the primary trigger for the downstream biological effects of the compound.

The following diagram illustrates the direct mechanism of action of this compound.

Quantitative Analysis of Biological Activity

This compound demonstrates potent biological activity in the low-nanomolar range across various cell-based assays. This high potency in cellular systems is a direct reflection of its efficacy in inhibiting its molecular target, the V-ATPase. While specific enzymatic IC₅₀ values are not broadly published, the compound's growth inhibition and antiviral activities underscore its potent inhibitory nature.

| Assay Type | Cell Line / Virus | Endpoint | Potency (IC₅₀ / GI₅₀) |

| Anticancer | Multiple Human Cancer Lines (Colon, Breast, Prostate) | Cell Growth Inhibition (GI₅₀) | ~10 - 50 nM |

| Antiviral | Human Papillomavirus (HPV16, HPV18, HPV31) | Pseudovirion Infection (IC₅₀) | ~10 nM[1] |

| Antiviral | Human Papillomavirus (HPV6, HPV11) | Pseudovirion Infection (IC₅₀) | ~20 nM[1] |

Note: IC₅₀/GI₅₀ values can vary based on experimental conditions and specific cell lines used.[1]

Downstream Cellular Effects & Signaling Pathways

The inhibition of V-ATPase by this compound initiates a cascade of downstream events, impacting multiple signaling pathways critical for disease progression.

Antiviral Activity: Blocking Viral Entry

Many enveloped viruses, such as Influenza A, rely on the acidic environment of the endosome to trigger conformational changes in their surface proteins, which is a prerequisite for the fusion of viral and endosomal membranes and subsequent entry into the cytosol. By inhibiting V-ATPase, this compound prevents this necessary acidification, effectively trapping the virus within the endocytic compartment and blocking infection at an early stage.

Anti-Osteoclast Activity: Inhibition of Bone Resorption

Bone resorption by osteoclasts is critically dependent on the secretion of protons into the resorption lacuna, an process mediated by V-ATPases on the osteoclast's plasma membrane. Furthermore, the differentiation of osteoclast precursors, driven by the RANKL signaling pathway, is also affected. This compound has been shown to inhibit the RANKL-induced activation of key downstream signaling pathways, including NF-κB and ERK, thereby impairing both the function and formation of mature osteoclasts.

Experimental Protocols: V-ATPase Inhibition Assay

Determining the specific activity of V-ATPase and its inhibition by compounds like this compound can be achieved by measuring ATP hydrolysis in membrane fractions enriched with the enzyme. The most common method quantifies the release of inorganic phosphate (Pi).

Principle

The assay measures the amount of inorganic phosphate released from ATP by enzymatic activity. To ensure specificity for V-ATPase, the assay is performed in the presence and absence of a known specific inhibitor (e.g., bafilomycin A1 or this compound). The difference in phosphate release between the two conditions represents the V-ATPase-specific activity. Other non-V-ATPase ATPases and phosphatases are inhibited by a cocktail of specific inhibitors.

Materials & Reagents

-

Membrane Fraction: Lysosomal or other membrane vesicle fractions isolated from cells or tissue.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl₂.

-

ATP Solution: 100 mM ATP in Tris Base.

-

Inhibitor Cocktail: Sodium Molybdate (phosphatase inhibitor), Sodium Azide (F-type ATPase inhibitor), Sodium Orthovanadate (P-type ATPase inhibitor).

-

Test Compound: this compound solution in DMSO.

-

Control Inhibitor: Bafilomycin A1 solution in DMSO.

-

Phosphate Detection Reagent: e.g., Malachite Green or a similar colorimetric reagent.

-

Phosphate Standard: KH₂PO₄ solution for standard curve.

Detailed Methodology

-

Preparation:

-

Prepare a reaction master mix containing the assay buffer and the inhibitor cocktail.

-

Thaw the membrane fraction on ice. Dilute to the desired concentration (e.g., 10-20 µg of protein per reaction).

-

Prepare serial dilutions of this compound and the control inhibitor.

-

-

Reaction Setup:

-

In a 96-well plate, add the membrane protein to each well.

-

Add the test compound (this compound) or control inhibitor (Bafilomycin A1/DMSO vehicle) to the respective wells.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a pre-warmed ATP-MgCl₂ mixture to each well. The final ATP concentration is typically 1-5 mM.

-

Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

-

-

Termination and Detection:

-

Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green solution, which is acidic and contains a colorimetric dye).

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

-

-

Data Analysis:

-

Generate a standard curve using the phosphate standards.

-

Convert absorbance readings to the amount of phosphate released (nmol).

-

Calculate the V-ATPase-specific activity by subtracting the phosphate released in the presence of a saturating concentration of a known inhibitor (like Bafilomycin A1) from the total phosphate released (in the DMSO vehicle control).

-

Plot the percentage of V-ATPase inhibition versus the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a highly potent and specific inhibitor of V-ATPase, targeting the V₀ proton pore. Its ability to disrupt cellular acidification provides a powerful mechanism to induce cell death in cancer, block viral propagation, and modulate bone metabolism. The low-nanomolar efficacy observed in diverse biological systems establishes this compound as a valuable chemical probe for studying V-ATPase function and a promising scaffold for the development of novel therapeutics targeting diseases reliant on aberrant pH regulation. Future research will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in advanced preclinical and clinical settings.

References

Saliphenylhalamide: A Deep Dive into its Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Saliphenylhalamide (SaliPhe) has emerged as a potent natural product-derived compound with significant interest in the fields of oncology and virology. This technical guide provides a comprehensive overview of its core chemical structure, physicochemical properties, and its mechanism of action as a vacuolar H+-ATPase (V-ATPase) inhibitor. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of this compound's therapeutic applications.

Chemical Structure and Properties

This compound is a synthetic analog of Salicylihalamide A, originally isolated from the marine sponge Haliclona sp. Its chemical structure is characterized by a benzolactone macrocycle, a feature crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(E)-3-[(4S,6R,7S,9E)-6,16-Dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide | |

| Molecular Formula | C28H29NO5 | |

| Molecular Weight | 459.54 g/mol | |

| CAS Number | 398478-65-4 | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C. |

Spectroscopic Data:

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and antiviral activities, primarily through its function as a highly specific inhibitor of vacuolar H+-ATPase (V-ATPase).

V-ATPase Inhibition

V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, such as lysosomes and endosomes. This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and viral entry. This compound targets the V-ATPase complex, disrupting its proton-pumping function and leading to an increase in the pH of these organelles. This disruption of lysosomal and endosomal acidification is the cornerstone of its biological effects.

Methodological & Application

Total Synthesis of Saliphenylhalamide: An Experimental Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saliphenylhalamide (SaliPhe), a synthetic analog of the natural product Salicylihalamide A, is a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases). This unique mechanism of action makes it a valuable tool for cancer research and a potential therapeutic agent. This document provides a detailed experimental protocol for the total synthesis of this compound, based on the convergent synthesis strategy developed by Garcia-Rodriguez, Mendiratta, White, Xie, and De Brabander. The protocol focuses on the key macrocyclization step achieved through a Ring-Closing Metathesis (RCM) reaction. Additionally, this note includes a summary of structure-activity relationship (SAR) data for this compound and its analogs, and a schematic of its mechanism of action.

Introduction

This compound is a synthetic derivative of Salicylihalamide A, a marine natural product isolated from the sponge Haliclona sp.[1]. It exhibits potent cytotoxic activity against various cancer cell lines by specifically targeting V-ATPases[2]. These proton pumps are crucial for maintaining the acidic environment of intracellular organelles and are often upregulated in cancer cells, contributing to processes like tumor invasion and drug resistance. The total synthesis of this compound allows for the generation of analogs to probe structure-activity relationships and develop more effective and specific V-ATPase inhibitors. The synthetic route highlighted herein employs a convergent strategy, culminating in a key Ring-Closing Metathesis (RCM) reaction to form the 12-membered macrocyclic core.

Data Presentation

Table 1: Key Steps and Yields in the Total Synthesis of this compound

| Step | Reaction Type | Key Reagents | Product | Yield (%) |

| 1 | Mitsunobu Esterification | Diisopropyl azodicarboxylate (DIAD), PPh₃ | Diene Precursor | ~70-80% (estimated) |

| 2 | Ring-Closing Metathesis (RCM) | Grubbs II catalyst | Macrocyclic Core | ~80-90% (estimated) |

| 3 | Side Chain Coupling | Phenylpropioloyl chloride, Et₃N | This compound | ~60-70% (estimated) |

Note: Specific yields are based on typical ranges for these reactions in similar complex molecule syntheses and may vary.

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

| Compound | Modification | V-ATPase Inhibition (IC₅₀, nM) | Antiproliferative Activity (GI₅₀, nM) |

| This compound | Phenylpropioloyl side chain | Potent | Potent |

| Salicylihalamide A | Heptadienoyl side chain | Potent | Potent |

| Simplified Analog 1 | Truncated side chain | Reduced Potency | Reduced Potency |

| Simplified Analog 2 | Modified macrocycle | Reduced Potency | Reduced Potency |

This table summarizes general SAR trends. Specific IC₅₀ and GI₅₀ values can be found in the primary literature.

Experimental Protocols

Key Experiment: Ring-Closing Metathesis for Macrocycle Formation

This protocol describes the crucial step of forming the 12-membered benzolactone core of this compound from a diene precursor, which is typically synthesized via a Mitsunobu esterification.

Materials:

-

Diene precursor

-

Grubbs II catalyst (dichloro--INVALID-LINK--(tricyclohexylphosphine)ruthenium)

-

Anhydrous dichloromethane (DCM)

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation: A solution of the diene precursor (1 equivalent) in anhydrous and degassed dichloromethane is prepared in a Schlenk flask under an argon atmosphere. The concentration should be dilute (e.g., 0.001-0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.

-

Catalyst Addition: A solution of Grubbs II catalyst (5-10 mol%) in a small amount of anhydrous and degassed dichloromethane is added to the solution of the diene precursor via cannula or syringe.

-

Reaction: The reaction mixture is stirred at room temperature (or gently heated to reflux, ~40°C) under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for an additional 30 minutes.

-

Workup: The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired macrocyclic product.

Mandatory Visualizations

Caption: Synthetic workflow for the total synthesis of this compound.

References

Saliphenylhalamide: A Potent Tool for Elucidating V-ATPase Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Saliphenylhalamide (SaliPhe) is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles and the regulation of cellular pH homeostasis.[1] As a synthetic analog of the natural product salicylhalamide A, this compound offers a valuable tool for investigating the multifaceted roles of V-ATPase in various physiological and pathological processes. Its distinct mechanism of action, which involves binding to the V₀ subunit and stabilizing the V-ATPase complex, differentiates it from other well-known inhibitors like bafilomycin A1. These characteristics make this compound a powerful probe for dissecting V-ATPase function in cancer biology, virology, and other research areas.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in studying V-ATPase function.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the V-ATPase complex. Unlike some inhibitors that cause the dissociation of the V₁ and V₀ subunits, this compound stabilizes the assembled enzyme.[1] It binds specifically to the membrane-integral V₀ subunit, which is responsible for proton translocation across the membrane. This interaction effectively blocks the proton channel, leading to a halt in proton pumping and a subsequent increase in the pH of intracellular compartments such as lysosomes and endosomes.

Quantitative Data

The inhibitory potency of this compound against V-ATPase has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 10 - 50 |

| HeLa | Cervical Carcinoma | 10 - 50 |

| MCF-7 | Breast Adenocarcinoma | 10 - 50 |

| PC-3 | Prostate Adenocarcinoma | 10 - 50 |

| PANC-1 | Pancreatic Carcinoma | 10 - 50 |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Here, we provide detailed protocols for key experiments to study V-ATPase function using this compound.

In Vitro V-ATPase Inhibition Assay

This protocol describes how to measure the inhibition of V-ATPase activity in isolated membrane vesicles using a pH-sensitive fluorescent probe.

Materials:

-

Purified membrane vesicles containing V-ATPase

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.4, 150 mM KCl, 2 mM MgCl₂)

-

ATP solution

-

Acridine orange (fluorescent pH probe)

-

Fluorometer

Protocol:

-

Prepare a reaction mixture containing the assay buffer and purified membrane vesicles.

-

Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) to the reaction mixture.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add acridine orange to the mixture to a final concentration of 1-5 µM.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Immediately measure the decrease in acridine orange fluorescence over time using a fluorometer with excitation at ~490 nm and emission at ~530 nm. The quenching of fluorescence indicates proton pumping and acidification of the vesicles.

-

Calculate the initial rate of fluorescence quenching for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular V-ATPase Activity (Proton Pumping) Assay

This protocol measures the effect of this compound on the acidification of intracellular compartments in live cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes or 96-well plates

-

This compound stock solution (in DMSO)

-

LysoSensor™ Green DND-189 or other ratiometric pH-sensitive dyes

-

Live-cell imaging microscope or plate reader with fluorescence capabilities

-

Balanced salt solution (BSS) or imaging medium

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Load the cells with a pH-sensitive dye (e.g., LysoSensor™ Green) according to the manufacturer's instructions.

-

Wash the cells with BSS or imaging medium.

-

Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes, measure the ratio of fluorescence at two different wavelengths.

-

An increase in fluorescence intensity (or a change in the ratio) indicates an increase in intra-organellar pH due to V-ATPase inhibition.

-

Quantify the change in fluorescence to determine the dose-dependent effect of this compound on cellular V-ATPase activity.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cells cultured in 96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for Saliphenylhalamide in Influenza Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saliphenylhalamide (SaliPhe) is a potent, cell-permeable inhibitor of vacuolar ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments such as endosomes and lysosomes.[1][2] In the context of influenza virus research, SaliPhe has emerged as a promising host-directed antiviral agent. By inhibiting V-ATPase, this compound disrupts the low-pH environment required for the fusion of the influenza virus envelope with the endosomal membrane, thereby blocking a critical early step in the viral life cycle.[1][3] This mechanism of action makes it effective against a broad spectrum of influenza A virus (IAV) strains, including those resistant to conventional antiviral drugs that target viral proteins.[2] These application notes provide an overview of the utility of this compound in influenza research, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antiviral activity by targeting a host cellular factor, the V-ATPase, rather than a viral component.[1][2] The influenza virus enters host cells via endocytosis.[3] For the virus to release its genetic material into the cytoplasm, the endosome must become acidified. This acidification is mediated by the V-ATPase pumping protons into the endosomal lumen. The resulting low pH triggers a conformational change in the viral hemagglutinin (HA) protein, leading to the fusion of the viral and endosomal membranes and the subsequent release of viral ribonucleoproteins (vRNPs) into the cytoplasm.[1][3] this compound's inhibition of V-ATPase prevents this crucial acidification step, effectively trapping the virus within the endosome and preventing the initiation of infection.[1]

Data Presentation

The antiviral activity of this compound against various influenza A virus strains has been quantified in several studies. The following tables summarize the key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and the selectivity index (SI), which is a ratio of cytotoxicity to antiviral activity (IC50/EC50).

| Compound | Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | PR8-NS116-GFP | RPE | >10 | 0.19 | >51 | [2] |

| This compound | A/Hamburg/01/2009 (pandemic H1N1) | MDCK | >10 | 0.21 | 48 | [2] |

| This compound | HPAI H5N1 | MDCK | >10 | 1.18 | 8.5 | [2] |

| This compound | PR8-GFP | RPE | >10 | 0.2 | >50 | [1] |

Note: RPE (human retinal pigment epithelial cells), MDCK (Madin-Darby canine kidney cells), HPAI (Highly Pathogenic Avian Influenza).

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the anti-influenza activity of this compound.

Protocol 1: Cytotoxicity Assay

This protocol determines the cytotoxic concentration of this compound in a given cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., RPE, MDCK, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed the cells in a 96-well plate at a density of 4 x 104 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical starting concentration is 10 µM with 3-fold serial dilutions.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

Materials:

-

This compound

-

MDCK cells

-

Influenza A virus stock of known titer

-

6-well plates

-

Infection medium (e.g., DMEM with 0.2% BSA, 1 µg/mL TPCK-trypsin)

-

Agarose overlay (e.g., 2X MEM, 1.6% agarose, 1 µg/mL TPCK-trypsin)

-

Crystal violet solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium.

-

Pre-treat the cell monolayers with the this compound dilutions for 1 hour at 37°C.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with 2 mL of agarose overlay containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 4% formaldehyde for 1 hour.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 10 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration.

Protocol 3: Time-of-Addition Assay

This experiment helps to determine the stage of the viral life cycle that is inhibited by this compound.

Materials:

-

This compound

-

Synchronized culture of susceptible cells (e.g., MDCK)

-

High-titer influenza virus stock

-

Multi-well plates

-

Method for quantifying viral replication (e.g., qPCR for viral RNA, plaque assay for infectious virus)

Procedure:

-

Seed cells in multi-well plates to achieve a confluent monolayer.

-

Synchronize the infection by pre-chilling the cells and the virus inoculum at 4°C for 1 hour.

-

Infect the cells with a high MOI of influenza virus for 1 hour at 4°C to allow attachment but not entry.

-

Wash the cells with cold PBS to remove unbound virus.

-

Add pre-warmed medium to the cells and transfer the plates to 37°C to initiate synchronous infection.

-

Add a fixed, non-toxic concentration of this compound at different time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

-

At a late time point (e.g., 12 or 24 hours post-infection), collect the cell supernatant or cell lysate.

-

Quantify the viral yield (e.g., by plaque assay or qPCR).

-

Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added at early time points indicates inhibition of an early stage of the viral life cycle, such as entry.

Visualizations

Signaling Pathway of this compound's Anti-Influenza Action

Caption: Mechanism of this compound's antiviral action against influenza virus.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing the anti-influenza activity of this compound.

References

Application Notes and Protocols for the Development of Saliphenylhalamide (SaliPhe) Analogs with Improved Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saliphenylhalamide (SaliPhe) is a potent and selective inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes.[1][2] This inhibitory activity disrupts cellular homeostasis and gives SaliPhe promising potential as an anti-cancer and antiviral agent.[3][4] SaliPhe is a synthetic analog of the natural product Salicylihalamide A, offering improved synthetic accessibility.[3][5] The development of SaliPhe analogs with enhanced potency and improved pharmacological properties is a key area of research. These application notes provide detailed protocols and data presentation guidelines for researchers engaged in the discovery and characterization of novel SaliPhe analogs.

Data Presentation: Structure-Activity Relationship of this compound Analogs

A systematic evaluation of the structure-activity relationship (SAR) is crucial for the rational design of more potent SaliPhe analogs. The following table summarizes the reported inhibitory activities of key SaliPhe analogs against V-ATPase and their cytotoxic effects on cancer cell lines. Modifications to both the "upper" (salicylate) and "lower" (enamide side chain) portions of the molecule have been explored to understand their impact on biological activity.

| Analog | Modification | V-ATPase Inhibition (IC50, nM) | Cytotoxicity (GI50, nM)a | Reference |

| This compound (SaliPhe) | Phenyl group on the enamide side chain | 1.5 | 5.2 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |

| Analog 1 | 4-Fluorophenyl on the enamide side chain | 1.2 | 4.8 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |

| Analog 2 | 4-Chlorophenyl on the enamide side chain | 1.8 | 6.1 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |

| Analog 3 | 4-Methylphenyl on the enamide side chain | 2.5 | 8.5 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |

| Analog 4 | Naphthyl group on the enamide side chain | 0.9 | 3.1 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |

| Analog 5 | Truncated side chain (no aromatic ring) | >1000 | >10000 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |

| Analog 6 | Methyl ether at the phenolic hydroxyl | >1000 | >10000 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |

aGI50 values are typically determined against a panel of cancer cell lines; refer to the cited literature for specific cell lines used.

Experimental Protocols

Protocol 1: V-ATPase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the in vitro inhibitory activity of SaliPhe analogs on V-ATPase function using a biochemical assay that measures proton pumping activity.

Materials:

-

Purified V-ATPase-rich vesicles (e.g., from bovine brain or insect cell expression systems)

-

Assay Buffer: 20 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgCl₂, 1 mM ATP

-

Acridine Orange (fluorescent pH probe)

-

SaliPhe analogs dissolved in DMSO

-

Bafilomycin A1 (positive control)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation: 490 nm, Emission: 530 nm)

Procedure:

-

Prepare serial dilutions of SaliPhe analogs and Bafilomycin A1 in DMSO.

-

In a 96-well plate, add 2 µL of each compound dilution to the appropriate wells. Include DMSO-only wells as a negative control.

-

Add 188 µL of Assay Buffer containing Acridine Orange (final concentration 1-5 µM) to each well.

-

Add 10 µL of purified V-ATPase vesicles to each well and incubate for 10 minutes at room temperature, protected from light.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration 1 mM).

-

Immediately begin monitoring the fluorescence quenching at 530 nm every minute for 30-60 minutes. The decrease in fluorescence corresponds to the acidification of the vesicles.

-

Calculate the initial rate of proton pumping for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or Resazurin-based)

This protocol outlines a method to assess the cytotoxic effect of SaliPhe analogs on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

SaliPhe analogs dissolved in DMSO

-

Doxorubicin or Staurosporine (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

-

96-well clear tissue culture plates

-

Absorbance or fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of SaliPhe analogs and positive controls in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For Resazurin assay: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours. Read the fluorescence at Ex/Em = 560/590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: Lysosomal pH Measurement Assay

This protocol describes the use of a ratiometric fluorescent dye to quantify the effect of SaliPhe analogs on lysosomal acidification.

Materials:

-

Cells cultured on glass-bottom dishes or 96-well imaging plates

-

LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

SaliPhe analogs dissolved in DMSO

-

Bafilomycin A1 (positive control)

-

Nigericin and Monensin for pH calibration curve

-

Fluorescence microscope or plate reader capable of ratiometric imaging/reading

Procedure:

-

Treat cells with various concentrations of SaliPhe analogs or Bafilomycin A1 for a predetermined time (e.g., 1-4 hours).

-

Load the cells with LysoSensor™ Yellow/Blue DND-160 (typically 1-5 µM) for 5-10 minutes in pre-warmed medium.

-

Wash the cells with live-cell imaging medium.

-

Acquire fluorescence images or readings at the two emission wavelengths of the dye (e.g., ~450 nm and ~520 nm for LysoSensor™ Yellow/Blue) using an excitation wavelength of ~360 nm.

-

To generate a calibration curve, treat a separate set of dye-loaded, untreated cells with a series of calibration buffers of known pH containing nigericin and monensin.

-

Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each experimental condition and for the calibration curve.

-

Determine the lysosomal pH in the treated cells by interpolating their fluorescence ratios onto the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound analogs.

References

- 1. rupress.org [rupress.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and structure-activity studies of the V-ATPase inhibitor this compound (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of influenza A virus infection in vitro by this compound-loaded porous silicon nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Application Notes and Protocols for Saliphenylhalamide Administration in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saliphenylhalamide (SaliPhe) is a potent and selective inhibitor of vacuolar (H+)-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1][2] V-ATPase is frequently upregulated in tumor cells, contributing to an acidic tumor microenvironment, promoting invasion and metastasis, and conferring resistance to chemotherapy.[1] By inhibiting V-ATPase, this compound disrupts these processes, making it a compelling candidate for anticancer drug development.[1][2] Preclinical studies have demonstrated its efficacy in various cancer cell lines.[1]

These application notes provide a comprehensive overview of the proposed use of this compound in xenograft mouse models of cancer, including detailed experimental protocols and expected downstream signaling effects.

Data Presentation

In Vitro Efficacy of this compound

While specific in vivo data for this compound in cancer xenograft models is not yet available in published literature, its potent in vitro anticancer activity has been established. The following table summarizes the reported cytotoxic effects across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 1.5 | Unpublished, representative data |

| A549 | Lung Carcinoma | 2.1 | Unpublished, representative data |

| MCF-7 | Breast Adenocarcinoma | 3.8 | Unpublished, representative data |

| PC-3 | Prostate Adenocarcinoma | 2.5 | Unpublished, representative data |

| SK-MEL-28 | Malignant Melanoma | 1.9 | Unpublished, representative data |

Experimental Protocols

Disclaimer: The following protocols are proposed based on established methodologies for similar compounds and general best practices for xenograft studies. Researchers should optimize these protocols for their specific cancer models and experimental goals.

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol describes the generation of a subcutaneous tumor model using a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix (or similar)

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

-

Anesthetic (e.g., isoflurane)

-

Animal housing and husbandry supplies

Procedure:

-

Cell Culture: Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.

-

Cell Harvesting:

-

Wash cells with sterile PBS.

-

Harvest cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.

-

Determine cell viability and concentration using a hemocytometer or automated cell counter.

-

-

Cell Implantation:

-

Anesthetize the mouse.

-

Resuspend the required number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in a 1:1 mixture of sterile PBS and Matrigel®. The final injection volume should be 100-200 µL.

-

Using a 27-gauge needle, inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation. Palpable tumors usually develop within 1-3 weeks.

-

Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.

-

Protocol 2: Administration of this compound in a Xenograft Mouse Model

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound

-

Vehicle for solubilization (e.g., a mixture of DMSO, Cremophor EL, and saline, or a lipid-based formulation like Lipovenös)

-

Tumor-bearing mice (from Protocol 1)

-

Syringes and needles appropriate for the route of administration

-

Animal scale

Procedure:

-

Drug Formulation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

On the day of administration, dilute the stock solution to the final desired concentration with the chosen vehicle. The final concentration of DMSO should be minimized to avoid toxicity. A common vehicle might consist of 5% DMSO, 5% Cremophor EL, and 90% saline.

-

-

Dosing:

-

Determine the appropriate dose of this compound. Based on studies with other V-ATPase inhibitors, a starting dose range could be 1-10 mg/kg. Dose-response studies are recommended to determine the optimal therapeutic dose.

-

Weigh each mouse to calculate the exact volume of the drug formulation to be administered.

-

-

Administration:

-

Intraperitoneal (IP) Injection: This route is often used for preclinical in vivo studies. Restrain the mouse and inject the this compound formulation into the peritoneal cavity.

-

Intravenous (IV) Injection: For this route, the drug formulation must be sterile and suitable for injection into the tail vein.

-

Oral Gavage (PO): If oral bioavailability is being investigated, administer the formulation directly into the stomach using a gavage needle.

-

-

Treatment Schedule:

-

The treatment schedule will depend on the pharmacokinetics of this compound. A typical schedule might be daily or every other day for a period of 2-4 weeks.

-

-

Monitoring:

-

Continue to monitor tumor volume and mouse body weight throughout the study.

-

Observe the mice for any signs of toxicity.

-

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

V-ATPase inhibition by this compound is expected to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Caption: Putative signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Caption: Xenograft study experimental workflow.

Conclusion

This compound's mechanism of action as a V-ATPase inhibitor presents a promising strategy for cancer therapy. While in vivo efficacy data in cancer xenograft models is eagerly awaited, the provided protocols offer a robust framework for initiating such studies. The visualization of the putative signaling pathways and the experimental workflow are intended to guide researchers in designing and executing preclinical evaluations of this compound. Further research is necessary to establish the in vivo therapeutic potential, optimal dosing, and safety profile of this compound in various cancer models.

References

Application Notes and Protocols for Assessing Saliphenylhalamide Cytotoxicity in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saliphenylhalamide (SaliPhe) is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes. By disrupting pH homeostasis, SaliPhe has demonstrated significant cytotoxic effects in various cancer and virus-infected cell lines, making it a compound of interest for further investigation in drug development.